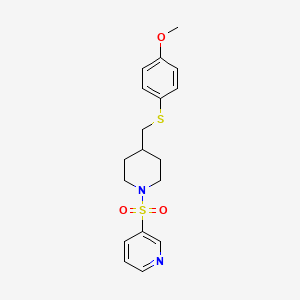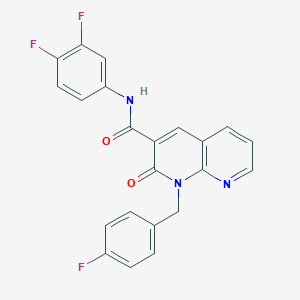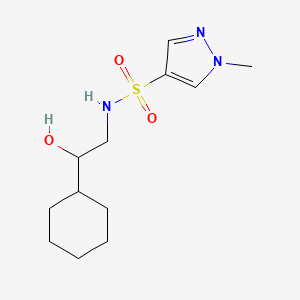
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It was first synthesized in 2001 by a group of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Scientific Research Applications
COX-2 Inhibition
One of the most researched areas of sulfonamide derivatives, such as celecoxib, is their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The synthesis and evaluation of 1,5-diarylpyrazole derivatives have led to the identification of potent COX-2 inhibitors, with celecoxib being a prominent example. These compounds are explored for the treatment of conditions like arthritis and osteoarthritis due to their anti-inflammatory properties (Penning et al., 1997).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities. Novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activities, making them potential candidates for treating bacterial infections (Azab et al., 2013).
Enzyme Inhibition
Apart from COX-2 inhibition, sulfonamide derivatives have been studied for their inhibitory effects on other enzymes, such as carbonic anhydrase and acetylcholinesterase. These studies aim to develop compounds with potential therapeutic applications in conditions related to enzyme dysregulation (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have also been explored, indicating potential applications in cancer therapy. Some compounds have demonstrated cell-selective effects and broad-spectrum antitumor activities, comparable to those of established anticancer drugs (Mert et al., 2014).
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15-9-11(7-13-15)19(17,18)14-8-12(16)10-5-3-2-4-6-10/h7,9-10,12,14,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQWZWIAIWMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

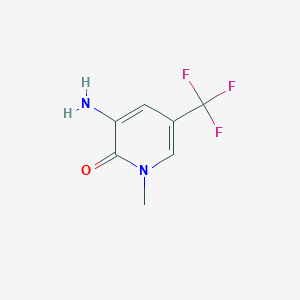
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)
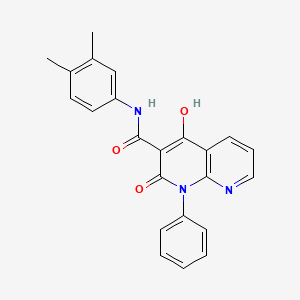
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
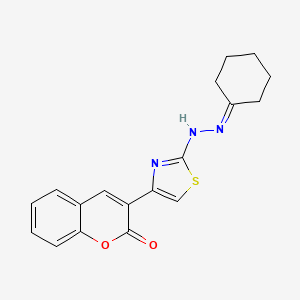
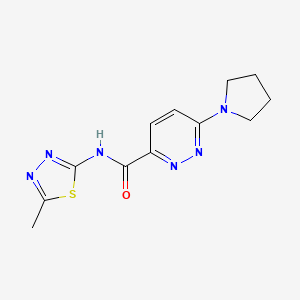
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)
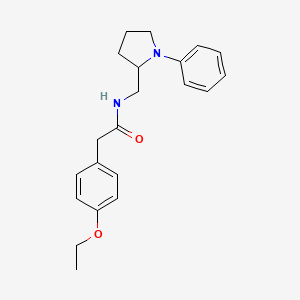
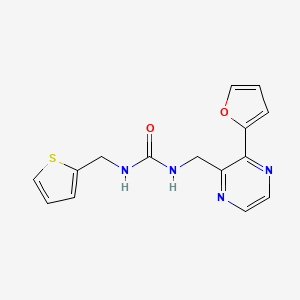
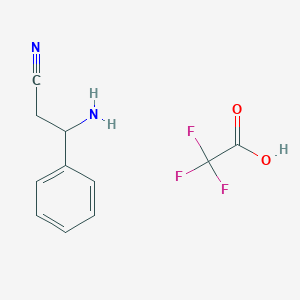
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
